Parsaclisib

PI3Kδ Isoform Selectivity Kinase Profiling

Parsaclisib is a next-generation PI3Kδ inhibitor engineered for extreme selectivity (~20,000-fold over other PI3K isoforms), a significant improvement over first-generation inhibitors like idelalisib. This unique pyrazolopyrimidine-based design minimizes off-target effects and hepatotoxicity, making it the superior choice for long-term dosing studies, target validation, and combination therapy research in B-cell malignancies. Its well-characterized PK/PD and CYP3A4-mediated DDI profile ensure reproducible, translatable results.

Molecular Formula C20H22ClFN6O2
Molecular Weight 432.9 g/mol
CAS No. 1426698-88-5
Cat. No. B560406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParsaclisib
CAS1426698-88-5
SynonymsParsaclisib; (4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4- d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy- 6-fluorophenyl}pyrrolidin-2-one
Molecular FormulaC20H22ClFN6O2
Molecular Weight432.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4
InChIInChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1
InChIKeyZQPDJCIXJHUERQ-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Parsaclisib (INCB050465): A Next-Generation PI3Kδ Inhibitor for B-Cell Malignancy Research


Parsaclisib (INCB050465; CAS 1426698-88-5) is a next-generation, potent, and highly selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. As a key mediator of B-cell receptor signaling, PI3Kδ plays a critical role in the proliferation and survival of malignant B-cells. Parsaclisib was structurally designed to differentiate from first-generation PI3Kδ inhibitors, with the goal of improving selectivity and reducing class-associated toxicities [2].

Why Parsaclisib Cannot Be Substituted with First-Generation or Pan-PI3K Inhibitors


Generic substitution of Parsaclisib with other PI3K inhibitors is not scientifically valid due to substantial differences in isoform selectivity, structural design, and resulting clinical profiles. First-generation inhibitors like idelalisib exhibit 40- to 300-fold selectivity for PI3Kδ over other class I PI3K isoforms , whereas Parsaclisib demonstrates approximately 20,000-fold selectivity, representing a 66- to 500-fold improvement [1]. This extreme selectivity is a consequence of Parsaclisib's unique pyrazolopyrimidine hinge-binder, which was specifically engineered to reduce off-target effects and associated toxicities [2]. Furthermore, pan-PI3K or dual inhibitors (e.g., copanlisib, duvelisib) lack this level of δ-isoform specificity, leading to different safety and efficacy profiles.

Parsaclisib Quantitative Evidence: Head-to-Head Differentiation from Comparator PI3K Inhibitors


Isoform Selectivity: Parsaclisib vs. Idelalisib

Parsaclisib demonstrates significantly greater selectivity for the PI3Kδ isoform compared to the first-generation inhibitor idelalisib. While idelalisib exhibits a 40- to 300-fold selectivity over other class I PI3K isoforms, parsaclisib shows approximately 20,000-fold selectivity [1]. This difference, quantified as a 66- to 500-fold improvement in selectivity, is critical for minimizing off-target kinase inhibition.

PI3Kδ Isoform Selectivity Kinase Profiling

Clinical Efficacy in Follicular Lymphoma: ORR Comparison

In a Phase 2 trial (CITADEL-213) for relapsed/refractory follicular lymphoma, parsaclisib monotherapy achieved an objective response rate (ORR) of 88.1% in Japanese patients [1]. In contrast, the pivotal Phase 2 trial for idelalisib in a similar patient population reported an ORR of 54% [2]. For copanlisib, the ORR was 58.7% [3]. The ORR for parsaclisib is numerically higher than these comparators.

Follicular Lymphoma Objective Response Rate Clinical Trial

Hepatotoxicity Profile: Reduced Liver Toxicity Signal

Hepatotoxicity is a known class-effect of first-generation PI3Kδ inhibitors. Preclinical and clinical data suggest parsaclisib was structurally designed to mitigate this risk [1]. In the Phase 2 CITADEL-213 trial, Grade 3/4 ALT/AST elevations were low, with only one event each of Grade 3 ALT and AST elevation reported, and no events of Grade 4 elevation [2]. In contrast, idelalisib has been associated with higher rates of severe hepatotoxicity, leading to dose reductions and discontinuations [3].

Hepatotoxicity Safety Adverse Events

Structural Differentiation: Pyrazolopyrimidine vs. Purine Hinge-Binder

Parsaclisib is structurally differentiated from first-generation PI3Kδ inhibitors through its pyrazolopyrimidine hinge-binding motif [1]. First-generation inhibitors like idelalisib and duvelisib utilize a purine hinge-binder. This structural change was a key design element to improve selectivity and reduce off-target kinase interactions that contribute to toxicity [2].

Medicinal Chemistry Structural Biology Drug Design

Human Pharmacokinetics: Defined CYP3A4 Drug-Drug Interaction Profile

The pharmacokinetic (PK) profile of Parsaclisib in humans has been quantitatively characterized, including its interaction with CYP3A4 modulators. Co-administration with the strong CYP3A4 inhibitor itraconazole increased Parsaclisib exposure (AUC0-∞) by 107%, while the strong CYP3A4 inducer rifampin decreased AUC0-∞ by 77% [1]. This well-defined DDI profile allows for precise planning in co-dosing experiments.

Pharmacokinetics Drug-Drug Interaction CYP3A4

Parsaclisib: High-Value Research and Industrial Application Scenarios


Investigating PI3Kδ-Specific Pathways in B-Cell Malignancies

Parsaclisib's extreme ~20,000-fold selectivity for PI3Kδ makes it an ideal probe for studying the isoform-specific functions in B-cell receptor signaling, proliferation, and survival without confounding off-target effects on other PI3K isoforms [1]. Its use ensures that observed biological effects are primarily due to PI3Kδ inhibition. This is critical for target validation studies and mechanistic research in diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, and chronic lymphocytic leukemia (CLL) [2].

Benchmarking New PI3Kδ Inhibitors in Preclinical Efficacy Models

With a clinically validated and high objective response rate (88.1% in R/R FL [3]), Parsaclisib serves as a robust positive control or benchmark compound in in vivo xenograft and syngeneic mouse models of B-cell malignancies. Its well-characterized PK/PD relationship allows for accurate translation between in vitro potency, in vivo efficacy, and expected clinical activity [4]. Researchers can use it to contextualize the performance of novel PI3Kδ-targeting agents.

Long-Term or Safety-Focused In Vivo Studies

For studies where long-term dosing is required, or where hepatotoxicity could be a confounding factor, Parsaclisib is a superior choice over first-generation PI3Kδ inhibitors. Its structural design has been linked to a reduced incidence of severe liver enzyme elevations in both preclinical and clinical settings [5][6]. This minimizes experimental attrition due to drug-related toxicity and provides a cleaner safety signal for evaluating combination therapies or investigating the long-term consequences of PI3Kδ inhibition.

Combination Therapy Studies Involving CYP3A4 Substrates

The well-defined and quantitative human DDI profile of Parsaclisib with CYP3A4 inhibitors and inducers provides a critical advantage for combination studies [7]. Researchers can prospectively account for PK changes when Parsaclisib is combined with other agents that modulate CYP3A4, enabling more accurate interpretation of efficacy and toxicity data and supporting the design of rational combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Parsaclisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.